molecular formula C7H8ClNO B169571 1-(2-Chloropyridin-3-yl)ethanol CAS No. 131674-39-0

1-(2-Chloropyridin-3-yl)ethanol

Cat. No. B169571
M. Wt: 157.6 g/mol
InChI Key: FVMGQROBOUHKQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08377958B2

Procedure details

Dry THF (400 mL) and n-butyllithium (1.6 M in hexane, 63 mL, 0.1 mol) were introduced into a 1 L flask under nitrogen at −70° C. A solution of dry diisopropylamine (10.1 g, 0.1 mol) in THF (25 mL) was added dropwise to the mixture at −70° C. The mixture was then kept for 1 h at 0° C. and then cooled to −70° C. A solution of 2-chloropyridine (11.3 g, 0.1 mol) in THF (25 mL) was added dropwise to the mixture at −70° C. and the mixture was stirred for 3 h at this temperature. A solution of acetaldehyde (4.85 g, 0.11 mol) in dry THF (50 mL) was then added dropwise and the mixture was kept for 3 h at −70° C. A solution of water (4 mL) in THF (40 mL), acidified by a few drops of concentrated hydrochloric acid, was added to the mixture at −40° C. and then water (200 mL) was introduced at −10° C. Extraction with diethyl ether (3×150 mL), drying over anhydrous sodium sulfate, and evaporation gave a crude product, which was purified by column chromatography to yield an oil (10 g, 64%). *1H NMR (CDCl3) 8.15 (dd, J=5 and 2 Hz, 1H), 7.95 (dd, J=8 and 2 Hz, 1H), 7.20 (dd, J=8 and 5 Hz, 1H), 5.15 (d, J=7 Hz, 1H), 3.90 (s, 1H), 1.45 (d, J=7 Hz, 3H).
Quantity
63 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
10.1 g
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
11.3 g
Type
reactant
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Quantity
4.85 g
Type
reactant
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Name
Quantity
40 mL
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight
Name
Yield
64%

Identifiers

REACTION_CXSMILES
C([Li])CCC.C(NC(C)C)(C)C.[Cl:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=1.[CH:20](=[O:22])[CH3:21]>C1COCC1.Cl.O>[Cl:13][C:14]1[C:19]([CH:20]([OH:22])[CH3:21])=[CH:18][CH:17]=[CH:16][N:15]=1

Inputs

Step One
Name
Quantity
63 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
10.1 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
11.3 g
Type
reactant
Smiles
ClC1=NC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
4.85 g
Type
reactant
Smiles
C(C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Eight
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 h at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture was kept for 3 h at −70° C
Duration
3 h
ADDITION
Type
ADDITION
Details
was added to the mixture at −40° C.
EXTRACTION
Type
EXTRACTION
Details
Extraction with diethyl ether (3×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over anhydrous sodium sulfate, and evaporation
CUSTOM
Type
CUSTOM
Details
gave a crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC=CC=C1C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.